

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxycyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Hydroxycyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxycyclobutanecarboxylic acid**. Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this guide presents a comparative analysis based on predicted data and experimental data from structurally related analogs, namely cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. This approach allows for a robust estimation of the expected spectroscopic characteristics of **3-hydroxycyclobutanecarboxylic acid**, a valuable building block in medicinal chemistry and organic synthesis.

Predicted Spectroscopic Data of 3-Hydroxycyclobutanecarboxylic Acid

Computational models provide a reliable estimate of the NMR chemical shifts for both the cis and trans isomers of **3-hydroxycyclobutanecarboxylic acid**. These predicted values are crucial for the identification and characterization of this molecule in the absence of extensive experimental data.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm) for **3-Hydroxycyclobutanecarboxylic Acid**

Isomer	Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
cis	C1	-	~178
C2, C4	2.2 - 2.6 (m)	~35	
C3	4.2 - 4.6 (m)	~65	
CH (on C1)	2.9 - 3.3 (m)	-	
OH	Variable (broad s)	-	
trans	C1	-	~179
C2, C4	2.1 - 2.5 (m)	~36	
C3	4.1 - 4.5 (m)	~66	
CH (on C1)	2.8 - 3.2 (m)	-	
OH	Variable (broad s)	-	

Note: Predicted values are based on computational models and may vary from experimental results.

Comparative Spectroscopic Data of Analogs

The following tables summarize the experimental spectroscopic data for cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. This data serves as a valuable reference for interpreting the spectra of substituted cyclobutane derivatives.

Table 2: Experimental Spectroscopic Data for Cyclobutanecarboxylic Acid

Spectroscopy	Peak/Signal	Description
¹ H NMR	~12.0 ppm (s, 1H)	Carboxylic acid proton (-COOH)
	~3.2 ppm (quintet, 1H)	Methine proton (-CH)
	~2.4 ppm (m, 4H)	Methylene protons (-CH ₂)
	~2.0 ppm (m, 2H)	Methylene protons (-CH ₂)
IR (cm ⁻¹)	2500-3300 (broad)	O-H stretch (hydrogen-bonded)
	~2950	C-H stretch
	~1700 (strong)	C=O stretch
	~1420	O-H bend
	~1220	C-O stretch

Table 3: Experimental Spectroscopic Data for 3-Oxocyclobutanecarboxylic Acid

Spectroscopy	Peak/Signal	Description
^1H NMR (CDCl_3)	10.80 ppm (br. s, 1H)	Carboxylic acid proton (-COOH)
3.43-3.51 ppm (m, 2H)	Methylene protons adjacent to C=O	
3.26-3.40 ppm (m, 3H)	Methine and other methylene protons	
^{13}C NMR (CDCl_3)	203.14 ppm	Carbonyl carbon (C=O) of ketone
180.17 ppm	Carbonyl carbon (C=O) of carboxylic acid	
51.64 ppm	Methylene carbons adjacent to C=O	
27.32 ppm	Methine carbon	
MS (ESI)	m/z 115 $[\text{M}+\text{H}]^+$	Protonated molecule

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.[1]
 - Typical parameters include a 30-degree pulse angle, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

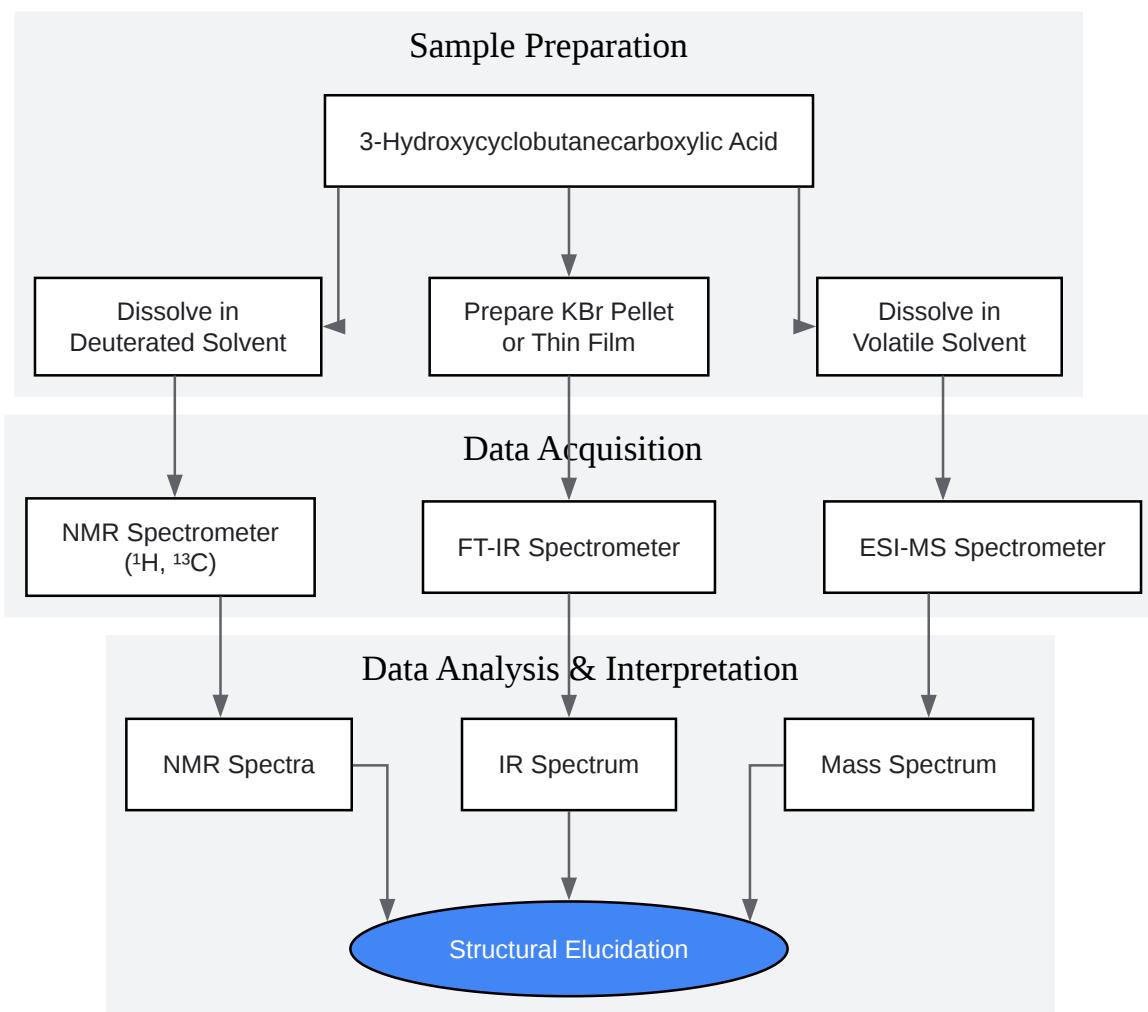
- Sample Preparation (Solid):
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film Method: Dissolve a small amount of the solid in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm^{-1} . The spectrum is usually recorded from 4000 cm^{-1} to 400 cm^{-1} .[3]

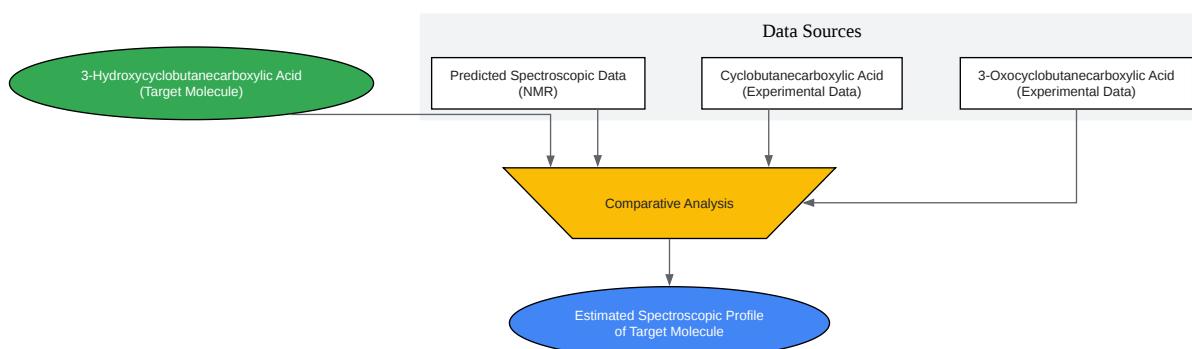
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve a small amount of the sample (typically at a concentration of 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.[\[4\]](#)
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[\[4\]](#)
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 $\mu\text{L/min}$).[\[4\]](#)
 - Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[\[5\]](#)
 - Acquire the mass spectrum in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the comparative approach used in this guide.





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